2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine
Description
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine is a substituted ethanamine derivative featuring a 3-chlorophenyl group on the second carbon and a pyrimidin-2-yl group on the first carbon of the ethanamine backbone. Its molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.7 g/mol. The compound combines aromatic and heterocyclic moieties, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C12H12ClN3/c13-10-4-1-3-9(7-10)8-11(14)12-15-5-2-6-16-12/h1-7,11H,8,14H2 |
InChI Key |
WHMOCOODBJESGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C2=NC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Method Based on Condensation and Reduction (Adapted from Patent CN107400083A)
- Starting Materials: Ethyl 3-pyridinecarboxylate and 3-chlorophenylacetonitrile.
- Step 1: Condensation under sodium methoxide in methanol to form a condensed intermediate.
- Step 2: Hydrolysis and decarboxylation using sulfuric acid.
- Step 3: Reduction of the carbonyl group to methylene yielding 3-[2-(3-chlorophenyl)ethyl]pyridine.
- Step 4: Oxidation with hydrogen peroxide.
- Step 5: Reissert reaction with sodium cyanide and dimethylcarbamoyl chloride to introduce the nitrile group, forming 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile.
- Yield: Approximately 33% overall.
This method highlights a multi-step approach involving careful control of reaction conditions to achieve the desired substitution pattern and functional groups.
Reductive Amination Approach (Inferred from Pyrimidine Chemistry Literature)
- Concept: Reductive amination of 2-pyrimidinecarboxaldehyde derivatives with 3-chlorophenylethylamine or its precursors.
- Typical Conditions: Use of reducing agents such as sodium triacetoxyborohydride or hydrogenation catalysts under mild conditions.
- Outcome: Formation of the ethanamine linkage between the pyrimidin-2-yl group and the 3-chlorophenyl moiety.
This approach is supported by analogous syntheses of 2-substituted pyrimidin-2-yl ethanamines where reductive amination is a key step to form the C–N bond efficiently.
Intermediate-Based Synthesis Using Hydrazino and Pyrazolidinone Derivatives (From Patent CN102584694A)
- Step 1: Preparation of 2-hydrazino-3-chloropyridine via reflux of 2,3-dichloropyridine with hydrazine hydrate.
- Step 2: Reaction of 2-hydrazino-3-chloropyridine with diethyl maleate in the presence of organic base and glacial acetic acid to form 1-(3-chloro-2-pyridyl)-3-pyrazolidinone-5-carboxylic acid ethyl ester.
- Yield: 54–61% with purity above 98%.
While this method focuses on pyridine derivatives, the synthetic logic and intermediates are relevant for constructing chloropyridyl or chloropyrimidinyl ethanamine frameworks, which can be adapted for the target compound.
Data Tables Summarizing Preparation Methods
Research Outcomes and Analytical Data
- Spectroscopic Characterization: Compounds similar to 2-(3-chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine are characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm structure and purity.
- Yields and Purity: Reported yields vary by method, with purity typically exceeding 95% after purification steps.
- Reaction Optimization: Use of controlled temperatures, choice of solvents (methanol, ethanol, THF), and catalysts/reagents (sodium methoxide, sulfuric acid, reducing agents) is critical for maximizing yield and selectivity.
- Industrial Feasibility: Some methods, especially those involving hydrazine and maleate intermediates, are suitable for scale-up due to straightforward workup and good yields.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues and their distinguishing features:
Data Tables
Table 2: Estimated Properties of Target Compound
Biological Activity
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H12ClN3
- Molecular Weight : 233.7 g/mol
- CAS Number : 1183780-05-3
The structure features a chlorophenyl moiety attached to a pyrimidine ring, which is known to influence its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, pyrimidine derivatives have shown efficacy against various bacterial strains. In vitro studies have demonstrated that certain pyrimidine-based compounds possess minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.01 - 0.05 | E. coli, S. aureus |
| Pyrimidine Derivative X | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
Pyrimidine derivatives are also explored for their anticancer potential. Recent studies have highlighted the ability of certain pyrimidine compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluating the effects of pyrimidine derivatives on human cancer cell lines reported a significant reduction in cell viability at concentrations as low as 1 µM, with a notable increase in apoptosis markers.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Toxicity and Safety Profile
Preliminary toxicity studies suggest that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Toxicity assessments in animal models indicated no acute toxicity at doses below 2000 mg/kg.
Q & A
Q. How should researchers address variability in cytotoxicity assays across cell lines?
- Methodological Answer : Cell-specific membrane permeability (e.g., P-gp efflux in Caco-2 vs. HepG2) and metabolic stability (CYP450 isoform activity) contribute to variability. Normalize data using ATP-based viability assays and confirm results with 3D tumor spheroid models .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
